molecular formula C18H18ClNO4 B5752927 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-CYCLOPROPYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5752927
M. Wt: 347.8 g/mol
InChI Key: NLSQQKZLULBNSZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its significant role in medicinal chemistry, particularly in the development of calcium channel blockers used to treat hypertension and angina.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3,5-Dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on calcium channels in cellular models.

    Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 3,5-dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker.

    Felodipine: Known for its high vascular selectivity.

Uniqueness

3,5-Dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its cyclopropyl group, in particular, may influence its binding affinity and selectivity for calcium channels.

Properties

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-cyclopropyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-17(21)14-9-20(13-6-7-13)10-15(18(22)24-2)16(14)11-4-3-5-12(19)8-11/h3-5,8-10,13,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSQQKZLULBNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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